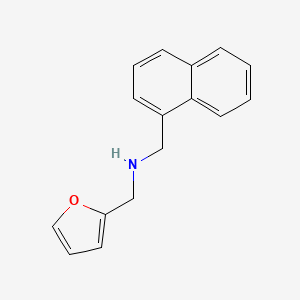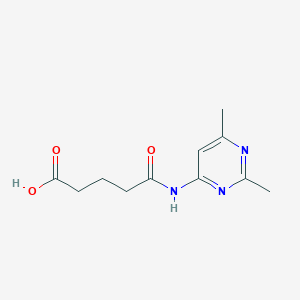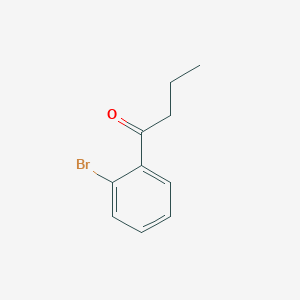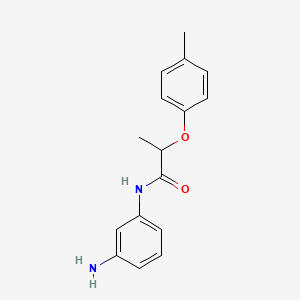
N-(3-氨基苯基)-2-苯氧基丙酰胺
描述
“N-(3-Aminophenyl)-2-phenoxypropanamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amino group (-NH2). The “3-Aminophenyl” part refers to a benzene ring with an amino group attached to the third carbon atom. The “2-phenoxypropanamide” part refers to a propanamide group (a three-carbon chain with an amide group at one end) with a phenyl group attached to the second carbon atom via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and resonance, and two phenyl rings, which contribute to the compound’s aromaticity and may influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group and phenyl rings in this compound could influence its solubility, melting point, boiling point, and reactivity .科学研究应用
高级氧化法降解
一个可能与 N-(3-氨基苯基)-2-苯氧基丙酰胺相关的研究领域是使用高级氧化法 (AOP) 降解药物化合物。例如,对常见药物化合物对乙酰氨基酚的降解进行了广泛研究,重点关注其途径、副产物、生物毒性以及应用密度泛函理论计算来预测分子中最具反应性的位点。此类研究可以提供见解,了解包括 N-(3-氨基苯基)-2-苯氧基丙酰胺在内的类似化合物如何在环境中分解或解毒 (Qutob 等人,2022 年)。
药理学评论和应用
酚类化合物,包括绿原酸及其衍生物,因其广泛的生物学和药理作用而受到研究。这些作用包括抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护活性。鉴于其可以与生物系统以类似方式相互作用的结构特征,此类研究可能为调查 N-(3-氨基苯基)-2-苯氧基丙酰胺的潜在生物活性提供一个框架 (Naveed 等人,2018 年)。
环境和农业应用
关于使用尿素作为氮肥的研究突出了 NH3 挥发、NO2- 积累和植物毒性的问题,从而导致尿素酶抑制剂的开发,以提高效率并减少对环境的影响。如果 N-(3-氨基苯基)-2-苯氧基丙酰胺在农业中具有潜在应用,无论是作为肥料的直接成分还是作为现有化合物的改性剂以减少环境或毒理影响,那么这一研究领域可能具有相关性 (Bremner,1995 年)。
安全和危害
未来方向
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
作用机制
Target of Action
Compounds with similar structures, such as substituted 2-(3-aminophenyl)imidazopyridine analogues, have been identified as anti-hat (anti-human african trypanosomiasis) agents .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets via specific biochemical pathways . The compound may interact with its targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
For instance, substituted 2-(3-aminophenyl)imidazopyridine analogues have been found to exhibit anti-trypanosomal activity .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
生化分析
Biochemical Properties
N-(3-Aminophenyl)-2-phenoxypropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation . This interaction is crucial as it regulates histone methylation, impacting gene expression and cellular function. Additionally, N-(3-Aminophenyl)-2-phenoxypropanamide has shown potential as an inhibitor of LSD1, which could have therapeutic implications in cancer treatment .
Cellular Effects
The effects of N-(3-Aminophenyl)-2-phenoxypropanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with LSD1 affects the methylation status of histone H3, thereby altering gene expression patterns . This modulation can lead to changes in cellular metabolism and impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-(3-Aminophenyl)-2-phenoxypropanamide exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone H3, leading to changes in chromatin structure and gene expression. Additionally, N-(3-Aminophenyl)-2-phenoxypropanamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Aminophenyl)-2-phenoxypropanamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Aminophenyl)-2-phenoxypropanamide remains stable under specific conditions, allowing for sustained inhibition of LSD1 activity . Prolonged exposure may lead to degradation, reducing its efficacy and altering its impact on cells.
Dosage Effects in Animal Models
The effects of N-(3-Aminophenyl)-2-phenoxypropanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-(3-Aminophenyl)-2-phenoxypropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with LSD1 affects the methylation status of histone H3, impacting metabolic flux and metabolite levels . Additionally, N-(3-Aminophenyl)-2-phenoxypropanamide may be metabolized by other enzymes, leading to the formation of metabolites that could influence its biological activity.
Transport and Distribution
The transport and distribution of N-(3-Aminophenyl)-2-phenoxypropanamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation.
Subcellular Localization
N-(3-Aminophenyl)-2-phenoxypropanamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with LSD1 and other biomolecules, impacting its overall biological effects.
属性
IUPAC Name |
N-(3-aminophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATYMVCFAKOKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155316.png)



![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)







![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)
